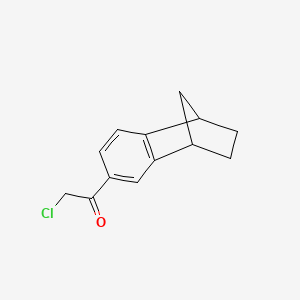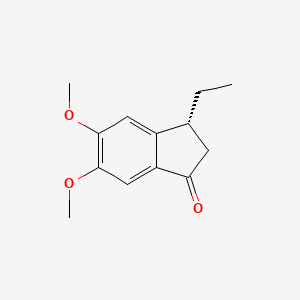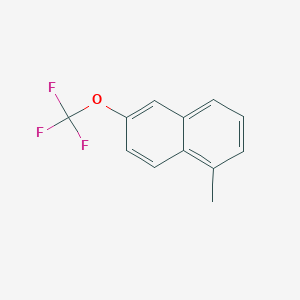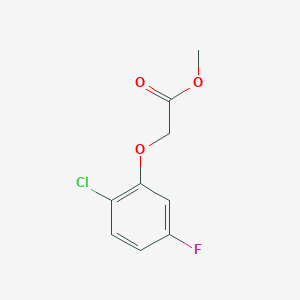
2-Chloro-1-(1,2,3,4-tetrahydro-1,4-methanonaphthalen-6-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(1,2,3,4-tetrahydro-1,4-methanonaphthalen-6-yl)ethanone is an organic compound with the molecular formula C13H13ClO. This compound is known for its unique structure, which includes a chloroethanone group attached to a tetrahydro-1,4-methanonaphthalene ring system. It is used in various chemical and pharmaceutical applications due to its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1,2,3,4-tetrahydro-1,4-methanonaphthalen-6-yl)ethanone typically involves the reaction of 1,2,3,4-tetrahydro-1,4-methanonaphthalene with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(1,2,3,4-tetrahydro-1,4-methanonaphthalen-6-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Substitution: Formation of amides, ethers, or thioethers.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
2-Chloro-1-(1,2,3,4-tetrahydro-1,4-methanonaphthalen-6-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-1-(1,2,3,4-tetrahydro-1,4-methanonaphthalen-6-yl)ethanone involves its interaction with specific molecular targets. The chloroethanone group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with receptors or ion channels, modulating their function and affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: Shares the tetrahydro structure but lacks the chloroethanone group.
Tetrahydropyrane, 2-chloro: Contains a similar chloro group but has a different ring structure.
9-(Dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine: Similar ring structure with different substituents .
Uniqueness
2-Chloro-1-(1,2,3,4-tetrahydro-1,4-methanonaphthalen-6-yl)ethanone is unique due to its combination of a chloroethanone group with a tetrahydro-1,4-methanonaphthalene ring. This unique structure imparts specific reactivity and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C13H13ClO |
|---|---|
Molecular Weight |
220.69 g/mol |
IUPAC Name |
2-chloro-1-(4-tricyclo[6.2.1.02,7]undeca-2(7),3,5-trienyl)ethanone |
InChI |
InChI=1S/C13H13ClO/c14-7-13(15)10-3-4-11-8-1-2-9(5-8)12(11)6-10/h3-4,6,8-9H,1-2,5,7H2 |
InChI Key |
NYJFYOZJDMLJRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3=C2C=C(C=C3)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-benzyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11884044.png)





![4-(Imidazo[1,2-A]pyridin-3-YL)benzonitrile](/img/structure/B11884072.png)




